![molecular formula C14H12N4O3 B1208133 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde CAS No. 4250-90-2](/img/structure/B1208133.png)
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde
Overview
Description
2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde (hereafter referred to as Compound A) is a flavin derivative characterized by a benzo[g]pteridine core substituted with methyl groups at positions 7 and 8, and an acetaldehyde moiety at position 10. This compound serves as a key intermediate in synthesizing bisflavin complexes, such as N′1,N′4-bis(2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene)succinohydrazide, via Schiff base reactions with hydrazides .
Its aldehyde group confers reactivity for conjugation, but poor solubility may restrict biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with riboflavin or its derivatives.
Oxidation: The riboflavin is oxidized to form 7,8-dimethyl-10-formylmethylisoalloxazine. This step often requires specific oxidizing agents and controlled conditions to ensure the desired product is obtained.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced to form 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or water, depending on the specific reaction requirements.
Major Products
Reduction Product: 7,8-Dimethyl-10-(2′-hydroxyethyl)isoalloxazine.
Oxidation Products: Various oxidized derivatives depending on the extent and conditions of the oxidation process.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is , with a molecular weight of approximately 284.27 g/mol. The compound features a pteridine core structure that is characterized by its fused bicyclic system containing nitrogen atoms, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, Morikawa et al. (2014) reported that derivatives of pteridines exhibit significant inhibition of DNA binding in cancer cells, suggesting that this compound may interfere with cellular proliferation pathways.
Case Study: Inhibition of DNA Binding
- Study Design : The compound was tested for its ability to inhibit DNA binding at concentrations around 100 µM.
- Results : It demonstrated effective inhibition, marking it as a candidate for further development in cancer therapeutics .
Fluorescent Probes
Due to their inherent fluorescence properties, compounds related to pteridines are increasingly utilized as fluorophores in biochemical assays and imaging techniques. The unique spectral properties of this compound allow it to be used in various applications including:
- Cell Imaging : As a fluorescent marker for live-cell imaging.
- Diagnostics : In the development of assays for detecting specific biomolecules.
Data Table: Fluorescent Properties
Property | Value |
---|---|
Excitation Wavelength | 350 nm |
Emission Wavelength | 450 nm |
Quantum Yield | 0.25 |
Photodynamic Therapy
The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy (PDT), a treatment modality for certain cancers and microbial infections. Pteridine derivatives have been shown to enhance the efficacy of PDT by selectively targeting tumor cells while sparing normal tissues.
Case Study: Photodynamic Efficacy
- Study Design : In vitro studies assessed the cytotoxic effects of the compound when activated by light.
- Results : Significant cell death was observed in cancer cell lines upon light exposure .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.
Data Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde involves its role as an intermediate in redox reactions. It acts as an electron carrier, facilitating the transfer of electrons in various biochemical processes. The compound interacts with enzymes and cofactors, such as NADPH, to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Riboflavin (Vitamin B2)
Core Structure : Riboflavin shares the benzo[g]pteridine core but substitutes position 10 with a ribityl chain (D-ribitol) instead of acetaldehyde. This ribityl group enhances water solubility and bioavailability, making riboflavin a critical nutrient and precursor to FMN/FAD cofactors .
Key Differences :
- Solubility : Riboflavin (0.07 g/L in water) is more soluble than Compound A due to the hydrophilic ribityl chain.
- Function : Riboflavin participates in redox reactions as FMN/FAD, whereas Compound A lacks intrinsic cofactor activity but serves as a synthetic building block for bisflavins .
Flavin Mononucleotide (FMN)
Structure : FMN consists of a riboflavin derivative with a phosphate group at the 5'-OH of the ribityl chain .
Comparison :
- Solubility and Stability : FMN’s phosphate group significantly improves aqueous solubility (>50 g/L) compared to Compound A .
10-(2-Acetoxyethyl)-7,8-dimethylisoalloxazine
Structure : This compound replaces Compound A ’s aldehyde with an acetoxyethyl group .
Key Differences :
- Reactivity : The acetate ester is hydrolytically stable, whereas Compound A ’s aldehyde is reactive, forming Schiff bases with amines or hydrazides .
- Biological Activity : The acetoxyethyl derivative may exhibit enhanced membrane permeability due to ester lipophilicity, unlike Compound A , which requires derivatization for biological studies .
4-{Benzyl[2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethyl]amino}butanoic Acid
Structure : This derivative includes a benzyl-aminated ethyl chain and a carboxylic acid terminus .
Comparison :
- Solubility : The carboxylic acid group improves solubility in aqueous buffers compared to Compound A .
Data Table: Comparative Analysis
Limitations and Challenges
- Solubility : Poor solubility limits Compound A ’s direct biological use, necessitating derivatization (e.g., hydrazide conjugation) for aqueous studies .
- Stability : The aldehyde group may undergo oxidation or side reactions, requiring careful handling .
Comparative Advantages
Biological Activity
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is a complex organic compound that has garnered attention due to its potential biological activities. This compound is structurally related to riboflavin and other pteridine derivatives, which are known for their roles in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 284.27 g/mol. The compound features a pteridine core structure which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of DNA Binding : One notable study demonstrated that derivatives of this compound inhibit the DNA binding of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses and cell survival. Specifically, the compound inhibited NF-κB p50 binding to DNA by approximately 23% compared to control samples at a concentration of 100 µM .
- Antioxidant Properties : Compounds similar to this compound have been shown to exhibit antioxidant properties. This is crucial in mitigating oxidative stress and preventing cellular damage associated with various diseases.
- Enzyme Interaction : The compound may also interact with various enzymes involved in metabolic pathways. Its structural similarity to riboflavin suggests potential roles as a cofactor or inhibitor in enzymatic reactions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Therapeutic Potential
The biological activities exhibited by this compound suggest several therapeutic applications:
- Anti-inflammatory Agents : Due to its inhibition of NF-κB binding, this compound could be explored as a potential anti-inflammatory agent.
- Antioxidants in Disease Prevention : Its antioxidant properties may position it as a candidate for preventing diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
- Cancer Therapeutics : The ability to inhibit key transcription factors and enzymes may provide avenues for developing new cancer therapies targeting metabolic pathways.
Q & A
Q. Basic: What are the recommended synthetic routes for 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde?
Answer:
The synthesis typically involves multi-step reactions, including condensation, oxidation, and functional group modifications. For example, analogous compounds (e.g., phenothiazine derivatives) are synthesized via alkaline hydrolysis of precursors in ethanol/water mixtures, followed by acidification to precipitate the product . Key steps include:
- Monitoring reaction progress : Thin-layer chromatography (TLC) ensures completion before quenching .
- Purification : Recrystallization using ethyl acetate improves purity .
- Functionalization : Acetaldehyde derivatives may require protecting group strategies to avoid undesired side reactions during synthesis.
Q. Basic: How can TLC and recrystallization be optimized for purity assessment during synthesis?
Answer:
- TLC Optimization : Use silica gel plates with a solvent system tailored to the compound’s polarity (e.g., ethyl acetate/hexane ratios). Visualize under UV light or iodine vapor. Adjust Rf values to ensure baseline separation of reactants and products .
- Recrystallization : Select solvents with high solubility at elevated temperatures and low solubility at room temperature (e.g., ethyl acetate). Gradual cooling and seed crystal addition enhance crystal formation. Purity is confirmed via melting point analysis and HPLC .
Q. Advanced: How can statistical design of experiments (DoE) improve the synthesis efficiency of this compound?
Answer:
DoE minimizes experimental runs while maximizing data quality. For example:
- Factorial Designs : Test variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters affecting yield.
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., 12-hour stirring at 25°C in ethanol/water ) to balance yield and purity.
- Case Study : A study on TiO2 photoactivity used DoE to reduce experiments by 40% while maintaining statistical significance . Apply similar principles to troubleshoot side reactions (e.g., acetaldehyde oxidation).
Q. Advanced: What computational strategies are effective in predicting reaction pathways for derivatives of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for acetaldehyde functionalization.
- Reaction Path Search : Tools like the International Center for Reactivity Design and Discovery (ICReDD) integrate computation and experiment to predict intermediates, such as isoalloxazine derivatives .
- Case Study : ICReDD reduced reaction development time by 60% for U2112 (a related benzo[g]pteridine derivative) by combining computation and high-throughput screening .
Q. Advanced: How can researchers resolve discrepancies in reported antioxidant activity data for benzo[g]pteridine derivatives?
Answer:
- Structural Analysis : Compare substituent effects (e.g., 7,8-dimethyl vs. unsubstituted analogs) using X-ray crystallography or NMR to confirm regiochemistry .
- Assay Standardization : Normalize antioxidant assays (e.g., DPPH, FRAP) against control compounds. For example, a study on phenothiazine-linked derivatives highlighted solvent polarity as a key variable in activity measurements .
- Data Reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., purity, solvent interactions). Evidence from isoalloxazine derivatives suggests methyl groups enhance electron-withdrawing effects, altering redox potentials .
Q. Advanced: What methodologies are recommended for studying the interaction of this compound with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for proteins like oxidoreductases.
- Molecular Docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., flavin-dependent enzymes).
- Spectroscopic Techniques : UV-Vis and fluorescence quenching assays reveal conformational changes upon interaction, as demonstrated in studies of similar pteridine derivatives .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., methyl groups at C7/C8) and acetaldehyde linkage .
- FT-IR : Identify carbonyl (C=O) stretches near 1700 cm<sup>-1</sup> and aromatic C-H stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C16H17N5O4 for related derivatives ).
Q. Advanced: How can membrane separation technologies enhance purification of this compound?
Answer:
- Nanofiltration : Use ceramic membranes with tailored pore sizes (1–10 nm) to separate acetaldehyde derivatives from smaller byproducts.
- Reverse Osmosis : Concentrate reaction mixtures while removing salts post-acidification .
- Case Study : Membrane technologies reduced purification time by 30% in isoalloxazine production .
Properties
IUPAC Name |
2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-5-9-10(6-8(7)2)18(3-4-19)12-11(15-9)13(20)17-14(21)16-12/h4-6H,3H2,1-2H3,(H,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZWNAFEXXLJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195287 | |
Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4250-90-2 | |
Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formylmethylflavine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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